2-[phenyl(phenylsulfanyl)acetyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide
Overview
Description
2-[phenyl(phenylsulfanyl)acetyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide is a complex organic compound with a unique structure that includes aromatic rings, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[phenyl(phenylsulfanyl)acetyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of electrophilic aromatic substitution reactions, where aromatic rings are functionalized with various substituents . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[phenyl(phenylsulfanyl)acetyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
2-[phenyl(phenylsulfanyl)acetyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[phenyl(phenylsulfanyl)acetyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinecarbothioamides and sulfonyl-substituted aromatic compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups.
Uniqueness
2-[phenyl(phenylsulfanyl)acetyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hydrazinecarbothioamide is unique due to its specific combination of aromatic rings, sulfur, and nitrogen atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(2-phenyl-2-phenylsulfanylacetyl)amino]-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3S3/c32-23(22(18-8-3-1-4-9-18)36-20-10-5-2-6-11-20)29-30-25(35)28-19-12-14-21(15-13-19)37(33,34)31-24-26-16-7-17-27-24/h1-17,22H,(H,29,32)(H,26,27,31)(H2,28,30,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANDIWZLLZAPMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)SC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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